2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Overview
Description
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide is a synthetic organic compound with the molecular formula C10H10BrN3O4. It is characterized by the presence of a benzoxazine ring, a bromine atom, and an acetohydrazide group.
Preparation Methods
The synthesis of 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the functional groups present.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The benzoxazine ring and the acetohydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide can be compared with other benzoxazine derivatives and acetohydrazide compounds. Similar compounds include:
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the benzoxazine core but lacks the acetohydrazide group, resulting in different chemical properties and applications.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a similar brominated structure but features an indene ring instead of a benzoxazine ring.
The uniqueness of this compound lies in its combination of the benzoxazine ring and the acetohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(7-bromo-3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O4/c11-5-1-8-6(13-9(15)3-18-8)2-7(5)17-4-10(16)14-12/h1-2H,3-4,12H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADFWNUBBHUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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